molecular formula C13H15N3O B13425829 1-isopropyl-3-phenyl-1H-pyrazole-5-carboxamide

1-isopropyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B13425829
M. Wt: 229.28 g/mol
InChI Key: IAQYMXZXZHIWAX-UHFFFAOYSA-N
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Description

1-Isopropyl-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by a five-membered aromatic ring with nitrogen atoms at positions 1 and 2. Its structure features:

  • 1-isopropyl group: A branched alkyl substituent introducing steric bulk.
  • 3-phenyl group: An aromatic ring contributing to π-π stacking interactions.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

5-phenyl-2-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C13H15N3O/c1-9(2)16-12(13(14)17)8-11(15-16)10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,14,17)

InChI Key

IAQYMXZXZHIWAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-isopropyl-3-phenyl-1H-pyrazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-3-phenyl-1H-pyrazole-5-carboxylic acid with an appropriate amine under suitable reaction conditions. The reaction typically requires the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity .

Chemical Reactions Analysis

1-Isopropyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-isopropyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-isopropyl-3-phenyl-1H-pyrazole-5-carboxamide with structurally related pyrazole derivatives, focusing on substituent effects, functional groups, and inferred physicochemical properties.

Substituent Variations on the Pyrazole Ring

Compound Name Position 1 Position 3 Position 5 Key Differences vs. Target Compound Reference
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide Isopropyl Thiophene Carboxamide Thiophene (sulfur-containing heterocycle) enhances electron-richness and alters π-interactions vs. phenyl .
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide 3-Chlorophenyl N/A N-Methyl carboxamide N-methylation reduces H-bonding capacity; methoxy group increases electron-donating effects .
1-Isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid Isopropyl N/A Carboxylic acid Carboxylic acid (ionizable) vs. carboxamide (neutral); impacts solubility and pH-dependent reactivity .

Functional Group Modifications

  • Carboxamide vs. Carboximidamide: Compounds in (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) replace the carboxamide (CONH₂) with a carboximidamide (NH-C=N-).
  • Carboxamide vs.

Aromatic Substituent Effects

  • Electron-Withdrawing Groups (EWGs) :
    Chlorine (e.g., 1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide ) increases molecular weight and lipophilicity (higher logP) while inducing meta-directing electronic effects.
  • Electron-Donating Groups (EDGs) :
    Methoxy (e.g., , compound 1 ) enhances resonance stabilization but may reduce metabolic stability due to susceptibility to oxidative demethylation.

Steric and Conformational Differences

  • Isopropyl vs.
  • Diaryl vs.

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